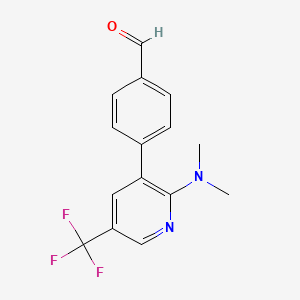

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde

描述

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is an organic compound that features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, as well as a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The dimethylamino group and the trifluoromethyl group are introduced through nucleophilic substitution reactions.

Formylation: The benzaldehyde moiety is introduced via a formylation reaction, often using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzoic acid.

Reduction: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has shown potential in the development of pharmacological agents due to its unique structure, which combines a pyridine ring with a dimethylamino group and a trifluoromethyl substituent. These features enhance its lipophilicity and biological activity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibit selective inhibition of CDK4 and CDK6, which are critical targets in cancer therapy .

- Neuroprotective Effects : Another study explored the neuroprotective potential of pyridine derivatives, suggesting that modifications like those found in 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde could enhance neuroprotective effects against oxidative stress .

Organic Synthesis

This compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Aldol Reactions : The aldehyde functional group can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes or ketones.

- Nucleophilic Substitution : The presence of the dimethylamino group allows for nucleophilic substitution reactions, enabling further functionalization.

Synthesis Pathways

| Reaction Type | Description | Example Product |

|---|---|---|

| Aldol Condensation | Reaction with ketones or aldehydes | β-Hydroxy derivatives |

| Nucleophilic Substitution | Reaction with halides or other electrophiles | Functionalized pyridine derivatives |

Agrochemical Applications

Due to its unique chemical properties, this compound is also being explored for use in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Research Insights

作用机制

The mechanism of action of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde depends on its application:

Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways.

Materials Science: The compound’s electronic properties are utilized in the design of organic electronic devices.

相似化合物的比较

Similar Compounds

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and properties that are valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

生物活性

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H13F3N2O

- Molecular Weight : 294.27 g/mol

- CAS Number : 1311279-13-6

The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, along with a benzaldehyde moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. It enhances receptor activity in the presence of agonists, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory effects .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .

Case Studies and Experimental Data

-

In Vitro Studies : A study evaluated the effects of this compound on human α7 nAChRs expressed in oocytes. The results showed that it significantly enhanced receptor modulation, with an EC50 value indicating potent activity at nanomolar concentrations .

Compound EC50 (µM) Max Modulation (%) 4-(2-Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde 0.14 600 - Antitumor Activity : Another study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which warrants further exploration for clinical applications in infectious diseases .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyridine derivatives and benzaldehyde precursors. For example, a pyridine scaffold substituted with trifluoromethyl and dimethylamino groups can be coupled with a benzaldehyde boronic ester under palladium catalysis . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for yield improvement. Evidence from similar pyridine-based syntheses suggests that anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, the trifluoromethyl group produces distinct ¹⁹F NMR shifts (~-60 to -70 ppm) . Single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions. Crystallization solvents (e.g., DMSO/water mixtures) must be optimized to obtain high-quality crystals .

Q. How does the reactivity of the benzaldehyde moiety in this compound compare to simpler aromatic aldehydes?

- Answer : The electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups on the pyridine ring influence the benzaldehyde's reactivity. For example, the aldehyde group may exhibit reduced nucleophilicity in condensation reactions due to conjugation with the electron-deficient pyridine core. Comparative studies with unsubstituted benzaldehyde (e.g., in ’s dihydropyrimidine synthesis) highlight the need for adjusted reaction times or catalysts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of the pyridine ring in this compound?

- Answer : Regioselective modifications require careful choice of directing groups. The dimethylamino group at the 2-position of the pyridine can act as a directing group for electrophilic substitution, while the trifluoromethyl group at the 5-position sterically hinders adjacent positions. Computational modeling (e.g., DFT) predicts preferred reaction sites, and experimental validation via competitive reaction monitoring is advised .

Q. How do the electronic effects of the trifluoromethyl and dimethylamino groups impact the compound’s applications in medicinal chemistry?

- Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability, while the dimethylamino group introduces basicity, potentially aiding in target binding (e.g., kinase inhibition). Structure-activity relationship (SAR) studies on analogs () suggest that these groups influence pharmacokinetic profiles and binding affinities to biological targets .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For pyridine derivatives, parameterization of the trifluoromethyl group’s van der Waals radii and partial charges is critical for accuracy . Validation via experimental binding assays (e.g., SPR or ITC) is recommended to resolve discrepancies between computational and empirical data .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Variable-temperature NMR can identify conformational flexibility, while X-ray data provide a static snapshot. For example, ’s crystal structure (R factor = 0.031) offers a high-confidence reference for validating solution-phase data .

Q. What methodologies optimize the compound’s purity for pharmacological studies?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) effectively separates impurities. Purity thresholds (>95%) are achievable via recrystallization from ethanol/water mixtures, as demonstrated in purifications of structurally related pyridine derivatives .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci. in ) and technical catalogs with analytical validation (e.g., ’s CAS-registered data).

- Contraindicated Sources : Exclude commercial platforms like BenchChem () due to unreliability per user guidelines.

- Experimental Design : Emphasize iterative optimization (e.g., DOE for reaction conditions) and cross-validation (e.g., NMR + X-ray) to ensure reproducibility .

属性

IUPAC Name |

4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJRQWYAVBTCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。